3-Ethoxy-1,2-propanediol-d5: Structural Dynamics, Physicochemical Properties, and Analytical Applications
3-Ethoxy-1,2-propanediol-d5: Structural Dynamics, Physicochemical Properties, and Analytical Applications
Executive Summary
In the realm of modern pharmacokinetics and trace-level environmental analysis, the precision of mass spectrometry is heavily reliant on the quality of internal standards. 3-Ethoxy-1,2-propanediol-d5 is the stable isotopically labeled (SIL) analog of 3-ethoxy-1,2-propanediol, a short-chain aliphatic ether solvent of glycerol[1]. By substituting five hydrogen atoms with deuterium on the ethyl moiety, this compound achieves a +5 Da mass shift. This whitepaper provides an in-depth technical analysis of its chemical architecture, physicochemical properties, synthesis pathways, and field-proven methodologies for its deployment as a self-validating internal standard in LC-MS/MS workflows.
Chemical Structure and Isotopic Architecture
3-Ethoxy-1,2-propanediol (also known as glycerol α -ethyl ether) is characterized by its ether and alcohol functional groups, rendering it a highly polar, water-miscible solvent[2],[3]. In its deuterated form, 3-Ethoxy-1,2-propanediol-d5 , the ethyl group is fully deuterated ( −C2D5 ).
The structural formula is CD3-CD2-O-CH2-CH(OH)-CH2OH .
The strategic placement of the deuterium atoms on the ethyl chain rather than the glycerol backbone ensures that the isotopic label is non-exchangeable in aqueous biological matrices. This stability is paramount; if deuterium were placed on the hydroxyl groups, rapid hydrogen-deuterium (H/D) exchange with the solvent would occur, erasing the mass shift and invalidating the standard[4].
Physicochemical Properties
The deuteration of the ethyl group minimally impacts the bulk macroscopic properties of the compound but introduces critical micro-variations, such as a slight increase in density and a distinct shift in mass-to-charge ( m/z ) ratio. The compound remains a viscous, stable, water-absorbing liquid[1].
Quantitative Data Comparison
| Property | 3-Ethoxy-1,2-propanediol (Unlabeled) | 3-Ethoxy-1,2-propanediol-d5 |
| CAS Number | 1874-62-0[2] | N/A (Isotopically Labeled) |
| Molecular Formula | C5H12O3 [1] | C5H7D5O3 |
| Molar Mass | 120.147 g/mol [1] | 125.18 g/mol |
| Density (25 °C) | 1.063 g/mL[1] | ≈ 1.107 g/mL (Isotope effect) |
| Boiling Point | 222 °C[1],[5] | ≈ 222 °C |
| Flash Point | 110 °C - 113 °C[1],[5] | ≈ 110 °C |
| Refractive Index | 1.441[1] | ≈ 1.441 |
| Solubility | Miscible in water, ethanol[1] | Miscible in water, ethanol |
Synthesis and Deuteration Strategy
The synthesis of 3-ethoxy-1,2-propanediol-d5 requires strict regiochemical control to ensure the ether linkage occurs exclusively at the α -position (sn-1 or sn-3) of the glycerol backbone. The most efficient route involves the regioselective ring-opening of an epoxide.
Fig 1: Regioselective synthesis pathway of 3-Ethoxy-1,2-propanediol-d5 via epoxide ring opening.
Mechanistic Causality: Glycidol is utilized as the precursor because the pre-existing stereocenter and epoxide ring provide a highly reactive electrophilic site. Ethanol-d5 acts as the nucleophile. Under controlled basic conditions, the nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon of the epoxide, yielding the desired 1-O-alkylated product (3-ethoxy-1,2-propanediol-d5) with high purity, avoiding the formation of the 2-O-alkylated isomer.
Analytical Applications: The Role of the Deuterated Internal Standard
In mass spectrometry, biological matrices (e.g., plasma, urine) contain endogenous compounds that co-elute with the target analyte, causing severe ion suppression or enhancement in the Electrospray Ionization (ESI) source.
By utilizing 3-Ethoxy-1,2-propanediol-d5 as an internal standard, analysts create a self-validating system . Because the d5-variant shares the exact physicochemical properties (lipophilicity, pKa) as the unlabeled analyte, it co-elutes chromatographically. Consequently, both molecules experience the exact same matrix environment in the ESI source. Any signal suppression affecting the analyte proportionally affects the d5-standard, allowing the ratio of their peak areas to remain perfectly linear and accurate. The +5 Da mass shift ensures there is zero isotopic cross-talk between the two MRM channels.
Experimental Protocol: LC-MS/MS Quantification Workflow
The following protocol outlines a robust, step-by-step methodology for extracting and quantifying 3-ethoxy-1,2-propanediol from biological matrices using its d5-analog.
Fig 2: LC-MS/MS quantification workflow utilizing the d5-labeled internal standard.
Step-by-Step Methodology
Step 1: Sample Aliquoting and Spiking
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Action: Transfer 100 µL of biological matrix into a 1.5 mL microcentrifuge tube. Spike with 10 µL of 3-Ethoxy-1,2-propanediol-d5 working solution (100 ng/mL in water).
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Causality: Spiking the SIL internal standard prior to any manipulation guarantees that volumetric losses or extraction inefficiencies downstream are proportionally experienced by both the analyte and the standard, ensuring absolute recovery correction.
Step 2: Liquid-Liquid Extraction (LLE)
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Action: Add 500 µL of ethyl acetate. Vortex aggressively for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C.
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Causality: Ethyl acetate is selected due to its optimal polarity for partitioning the polar ether-diol into the organic phase while precipitating proteins and leaving highly polar endogenous salts in the aqueous phase. Centrifugation at 4 °C prevents the volatilization of the short-chain ether.
Step 3: Solvent Evaporation and Reconstitution
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Action: Transfer 400 µL of the organic supernatant to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
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Causality: Nitrogen evaporation must be performed at room temperature (not elevated) to prevent the loss of the semi-volatile analyte. Reconstitution in the aqueous mobile phase ensures tight peak focusing at the head of the reversed-phase LC column.
Step 4: LC-MS/MS Analysis
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Action: Inject 5 µL onto a C18 reversed-phase column. Elute using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode.
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Causality: The C18 stationary phase provides sufficient hydrophobic retention for the ethyl moiety. Formic acid acts as a crucial proton source, significantly enhancing the [M+H]+ ion yield in the ESI source, driving the assay's sensitivity down to trace levels.
Safety, Handling, and Storage
While deuteration does not alter the toxicological profile of the compound, standard laboratory safety protocols for aliphatic ethers must be strictly enforced.
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Hazard Classification: The compound is classified as an organic irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5].
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Handling Precautions: Wear protective gloves, clothing, and eye protection (P280). Avoid breathing vapors (P261)[5]. In case of contact with eyes, rinse immediately with plenty of water[1].
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Storage Conditions: The compound is highly hygroscopic. It must be stored in an airtight container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption and oxidative degradation[1].
References
- China 3-ethoxy-1- 2-propanediol(CAS#1874-62-0) Manufacturer and Supplier | Xinchem. xinchem.com.
- CAS 1874-62-0: 3-Ethoxy-1,2-propanediol | CymitQuimica. cymitquimica.com.
- 3-Ethoxypropane-1,2-diol;propane-1,2-diol | C8H20O5 - PubChem. nih.gov.
- Safety Data Sheet: 3-Ethoxy-1,2-propanediol - Chemos GmbH&Co.KG. chemos.de.
- Buy Tributyrin-d5 (EVT-1498344) - EvitaChem. evitachem.com.
Sources
- 1. China 3-ethoxy-1- 2-propanediolï¼CAS#1874-62-0ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. CAS 1874-62-0: 3-Ethoxy-1,2-propanediol | CymitQuimica [cymitquimica.com]
- 3. 3-Ethoxypropane-1,2-diol;propane-1,2-diol | C8H20O5 | CID 88327950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. chemos.de [chemos.de]
